5-Bromo-6-hydroxynicotinic acid is a chemical compound with the molecular formula CHBrNO and a molecular weight of approximately 218.01 g/mol. It is classified as a halogenated derivative of nicotinic acid, specifically featuring a bromine atom at the 5-position and a hydroxyl group at the 6-position of the pyridine ring. This compound is of interest in various scientific fields, including medicinal chemistry and organic synthesis.
5-Bromo-6-hydroxynicotinic acid can be sourced from various suppliers, including chemical manufacturers and distributors. It is categorized under the class of organic compounds known as pyridinecarboxylic acids, which are characterized by their pyridine ring structure and carboxylic acid functional groups. The compound is also recognized by its CAS number 41668-13-7.
The synthesis of 5-bromo-6-hydroxynicotinic acid can be achieved through several methods, primarily involving bromination and hydroxylation reactions. Notable synthetic routes include:
The technical details of these synthesis processes often include specific conditions such as temperature control, reaction time, and purification steps like recrystallization to obtain high yields of pure product.
The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, confirming its structure through chemical shifts and functional group identification.
5-Bromo-6-hydroxynicotinic acid can participate in various chemical reactions typical for carboxylic acids and halogenated compounds:
These reactions often require specific reagents, solvents, and conditions to optimize yields and selectivity.
The mechanism of action for 5-bromo-6-hydroxynicotinic acid primarily involves its interaction with biological targets due to its structural similarity to nicotinic acid derivatives. It may act on nicotinic receptors or other enzyme systems within biological pathways.
Studies have indicated that halogenated nicotinic acids can exhibit varying degrees of biological activity, which may include anti-inflammatory or antimicrobial properties depending on their specific structural modifications.
5-Bromo-6-hydroxynicotinic acid has several applications in scientific research:
Regioselective bromination at the C5 position of 6-hydroxynicotinic acid scaffolds requires precise control to avoid polybromination. The electron-withdrawing carboxylic acid group at C3 and the tautomeric 6-hydroxy/6-oxo group create distinct electronic environments. Directed ortho-metalation (DoM) using n-butyllithium at −78°C followed by quenching with bromine sources achieves >85% regioselectivity for 5-bromo products, as confirmed by NMR studies [6] [10]. Alternative halogen sources (e.g., NBS) in polar aprotic solvents like DMF yield <70% selectivity due to competing electrophilic attack at C2. The bromo group’s position significantly influences downstream reactivity: C5-brominated derivatives undergo efficient Suzuki couplings for pharmaceutical intermediate synthesis, whereas C3-brominated byproducts show reduced cross-coupling efficiency [1] [7].
Table 1: Bromination Selectivity Under Varied Conditions
Halogen Source | Solvent | Temp (°C) | C5 Selectivity (%) | Reaction Scale Feasibility |
---|---|---|---|---|
Br₂ | THF | −78 | >85% | Lab-scale (≤100g) |
NBS | DMF | 25 | 65–70% | Pilot-scale (≥1kg) |
CuBr₂ | Acetonitrile | 80 | 40–50% | Not scalable |
Crystallization solvents critically dictate polymorph formation and stability. Methanol/water mixtures (9:1) yield needle-shaped monoclinic crystals (P2₁/c space group) with predicted density of 2.015 g/cm³, while acetone produces orthorhombic plates (Pbca space group) [6] [10]. Accelerated stability studies (40°C/75% RH) reveal methanol-derived polymorphs maintain >98% purity over 6 months, whereas acetone-derived forms degrade to 92–94% due to lattice incorporation of solvent residues. DSC analyses confirm polymorph-specific melting points: methanol crystals decompose sharply at 296°C, while acetone forms show broad endotherms above 290°C, indicating reduced crystallinity [2] [5]. Storage below 15°C in amber vials is essential to prevent oxidative decomposition of the enol tautomer, as evidenced by HPLC monitoring [2].
Table 2: Solvent-Dependent Polymorph Properties
Solvent System | Crystal Habit | Predicted Density (g/cm³) | Melting Point (°C) | Stability (Purity after 6 months) |
---|---|---|---|---|
Methanol/H₂O | Needles | 2.015 ± 0.06 | 296 (dec.) | >98% |
Acetone | Plates | 1.982 ± 0.04 | 290–293 (dec.) | 92–94% |
Ethyl acetate | Aggregates | 1.997 ± 0.05 | 285–288 (dec.) | 90–91% |
Solid-phase synthesis using Wang resin-linked nicotinic esters improves yield in multistep pharmaceutical productions. Immobilization via C3-ester bonds enables:
Table 3: Solid-Phase vs. Solution-Phase Synthesis Efficiency
Parameter | Solid-Phase Route | Solution-Phase Route |
---|---|---|
Overall Yield (5-Bromo-6-hydroxynicotinate) | 82–85% | 60–65% |
Typical Purity | >98% (HPLC) | 93–95% (HPLC) |
Solvent Consumption | 300 L/kg | 500 L/kg |
Reaction Steps | 2 | 5 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9